molecular formula C8H15NO2 B2660908 2,2-Dimethylpiperidine-4-carboxylic acid CAS No. 1538967-17-7

2,2-Dimethylpiperidine-4-carboxylic acid

Cat. No.: B2660908
CAS No.: 1538967-17-7
M. Wt: 157.213
InChI Key: ZDTBGMBGMQVBNM-UHFFFAOYSA-N
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Description

2,2-Dimethylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its structural features, which include two methyl groups attached to the second carbon atom and a carboxylic acid group attached to the fourth carbon atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a nickel catalyst for the regioselective formation of the piperidine ring . Another approach involves the use of stoichiometric azobisisobutyronitrile and hypophosphorous acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethylpiperidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dimethylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)5-6(7(10)11)3-4-9-8/h6,9H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTBGMBGMQVBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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